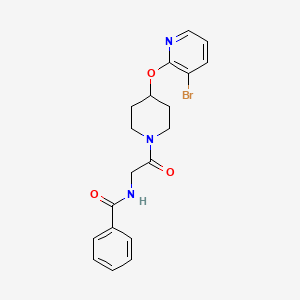

N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O3/c20-16-7-4-10-21-19(16)26-15-8-11-23(12-9-15)17(24)13-22-18(25)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXVPBUOYKWFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide often involves a multi-step process:

Starting Materials: : 3-bromopyridine, 4-hydroxypiperidine, and benzoyl chloride.

Initial Step: : Formation of 4-(3-bromopyridin-2-yloxy)piperidine through the reaction of 3-bromopyridine and 4-hydroxypiperidine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent.

Coupling Step: : The resulting 4-(3-bromopyridin-2-yloxy)piperidine is then reacted with benzoyl chloride to form the final product. This step might involve a catalyst such as triethylamine in an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: Industrial-scale production may employ optimized routes to ensure high yield and purity, often involving:

Continuous flow synthesis for better control over reaction conditions.

Use of automation to monitor and adjust parameters in real time.

Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide undergoes a variety of chemical reactions, including:

Oxidation: : The bromopyridine and piperidine rings can be targets for oxidation under specific conditions, resulting in different oxidized products.

Reduction: : The oxo group can be reduced to a hydroxyl group using common reducing agents like lithium aluminum hydride.

Substitution: : Halogenated sites on the bromopyridine ring are prone to nucleophilic substitution, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: : Employing lithium aluminum hydride in dry ether conditions.

Substitution: : Nucleophiles like sodium azide, amidines under basic or neutral conditions.

Major Products Formed: The products vary based on the reaction conditions, ranging from substituted derivatives, reduced alcohols, to oxidized ketones or aldehydes.

Scientific Research Applications

N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has multiple scientific applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in drug design.

Biology: : Acts as a tool to study protein-ligand interactions, given its potential binding affinity to various biological targets.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: : Applied in the development of specialty chemicals and materials, given its versatile reactivity and functional groups.

Mechanism of Action

The exact mechanism of action depends on its application:

Biological Pathways: : It may inhibit specific enzymes or receptors, altering biological pathways. For instance, it might interact with proteins involved in signaling pathways or metabolic enzymes, thereby modulating their activity.

Molecular Targets: : Targets could include kinases, GPCRs, or other protein families critical in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Several compounds share structural motifs with BG15164, particularly the benzamide-piperidine/piperazine linkage. Key examples include:

N-Substituted Pyridin-2-yl Acetamides ()

8b : N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide

8c : N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide

| Compound | Molecular Weight | Key Substituents | Melting Point (°C) |

|---|---|---|---|

| BG15164 | 418.28 | 3-Bromopyridin-2-yloxy, piperidine | Not reported |

| 8b | 530 | CF₃, Cl, piperazine | 241–242 |

| 8c | 464 | 3,4-Difluorobenzoyl, piperazine | 263–266 |

Comparison : BG15164 has a lower molecular weight compared to 8b and 8c due to the absence of bulky benzoyl groups. The bromopyridine moiety may enhance halogen bonding, while trifluoromethyl or difluoro groups in 8b/8c increase lipophilicity and metabolic stability .

Piperidine-Linked Antimicrobial Agents ()

- Compound 7 (): N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide Activity: Potent antimicrobial (pMICₐₘ = 1.86 µM/mL). Key Features: Thiazolidinone core with nitrobenzylidene and chlorophenyl groups .

- Compound 4 (): N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Activity: Antimicrobial agent (Gram-positive bacteria). Key Features: Azetidinone ring with dual chloro substituents .

Comparison: BG15164 lacks the thiazolidinone or azetidinone rings found in these analogues, which are critical for their antimicrobial activity. The piperidine and bromopyridine in BG15164 may instead favor kinase or CNS targets.

Hybrid Compounds with Carbohydrate or Triazole Moieties ()

(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(4-(4-(2-(piperidin-1-yl)ethoxy)benzamido)phenyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate ()

- (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide () Molecular Weight: 492.26 [M+H]⁺ Key Features: Imidazole-hexyl linker and peptidomimetic side chain .

Comparison : Unlike BG15164, these hybrids incorporate polar groups (carbohydrates, imidazole) to improve solubility or target-specific interactions. BG15164’s simpler structure may offer better blood-brain barrier penetration.

Brominated Analogues ()

56 () : 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

BP 274515345-53-9 () : n-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide

Comparison : Bromine in BG15164 and compound 56 may confer similar steric and electronic effects, but the benzodiazolyl ring in 56 could enhance π-π stacking. The furfurylsulfinyl group in BP 274515345-53-9 introduces chirality and redox sensitivity.

Biological Activity

N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has gained attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- Piperidine ring : A six-membered ring containing nitrogen, which is known for its ability to enhance binding affinity to biological targets.

- Bromopyridine moiety : A brominated pyridine that can interact with aromatic residues in proteins.

- Benzamide group : Contributes to the compound's stability and reactivity.

Synthesis

The synthesis of N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves:

- Formation of 4-(3-bromopyridin-2-yloxy)piperidine : This is achieved through the reaction of 3-bromopyridine with 4-hydroxypiperidine under basic conditions.

- Coupling with Benzoyl Chloride : The intermediate is then reacted with benzoyl chloride to form the final product, often using a catalyst like triethylamine in an inert atmosphere to minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The unique combination of functional groups allows for:

- Hydrophobic interactions : Facilitated by the piperidine ring.

- Hydrogen bonding : Enhanced by the presence of the benzamide group.

These interactions suggest that the compound may modulate critical biological pathways involved in disease processes.

Anticancer Activity

Recent research indicates that compounds similar to N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide exhibit significant anticancer properties. For example:

In vitro studies have shown that related piperidine derivatives inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, demonstrating growth inhibitory effects against various human cancer cell lines, including gliomas .

Other Biological Activities

The compound has also been investigated for other therapeutic properties:

- Anti-inflammatory : Its structural characteristics suggest potential anti-inflammatory activity.

- Antiviral : Preliminary data indicate possible antiviral effects, warranting further investigation into its mechanism against viral pathogens.

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures:

- Case Study on Anticancer Properties :

- Neuroprotective Effects :

Q & A

Q. How to validate the role of the piperidinyl group in pharmacokinetics?

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation.

- Isotope labeling : Use ¹⁴C-labeled piperidine to track metabolite formation via radio-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.